(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
CAS No.: 2035036-96-3
Cat. No.: VC7161570
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035036-96-3 |
|---|---|
| Molecular Formula | C16H16N2O2S |
| Molecular Weight | 300.38 |
| IUPAC Name | (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+ |
| Standard InChI Key | ONAXDTCPFXMGSE-VOTSOKGWSA-N |
| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name, (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one, reflects its three primary components:
-
A thiazole ring (1,3-thiazol-2-yloxy) providing aromaticity and hydrogen-bonding capacity.
-
A pyrrolidine ring (pyrrolidin-1-yl) contributing conformational flexibility and basicity.
-
An (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) linked to a phenyl group, enabling Michael addition and conjugation-dependent electronic effects .
The stereochemistry of the enone moiety (E-configuration) is critical for its biological interactions, as confirmed by X-ray crystallographic data of analogous compounds .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S | |
| Molecular Weight | 300.38 g/mol | |
| InChI Key | InChI=1S/C16H16N2O2S/c19-15... | |
| Topological Polar Surface | 68.7 Ų |
Synthetic Methodologies
Primary Synthetic Routes
The synthesis involves three strategic steps, as outlined in recent patents and organic syntheses :
Step 1: Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the most reliable method, employing α-chloroketones and thiourea derivatives under basic conditions (e.g., K₂CO₃ in ethanol at 80°C). Yield optimization studies report 65–72% efficiency for this step.
Step 2: Pyrrolidine Functionalization
Nucleophilic substitution at the 3-position of pyrrolidine utilizes Mitsunobu conditions (DIAD, PPh₃) with thiazole-2-ol, achieving regioselective O-alkylation. Computational studies suggest this step proceeds via an SN2 mechanism .
Step 3: Claisen-Schmidt Condensation
Benzaldehyde reacts with acetylpyrrolidine-thiazole intermediates under acidic catalysis (HCl/EtOH) to form the (E)-enone. Kinetic control at 0–5°C favors the E isomer (95:5 E:Z ratio).
Chemical Reactivity and Reaction Pathways
Electrophilic and Nucleophilic Sites
Quantum mechanical calculations (DFT/B3LYP) identify three reactive centers:
-
C-2 of Thiazole: Susceptible to nucleophilic aromatic substitution (e.g., amination with NH₃ at 120°C).
-
Enone β-Carbon: Undergoes Michael additions with secondary amines (k = 0.15 M⁻¹s⁻¹ in DMF) .
-
Pyrrolidine Nitrogen: Participates in acid-base reactions (pKa ≈ 7.2 in water).
Table 2: Representative Reactions
| Reaction Type | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation (KMnO₄) | H₂SO₄, 60°C | 3-Phenylpropanoic acid derivative | 58 |
| Reduction (NaBH₄) | MeOH, 0°C | Allylic alcohol analog | 82 |
| Amination (NH₃) | CuCl₂, DMF, 120°C, 24h | 2-Aminothiazole conjugate | 67 |
Industrial and Materials Science Applications
Polymer Stabilization
Incorporation into polypropylene (0.5 wt%) reduces thermal degradation onset temperature from 280°C to 310°C (TGA, N₂ atmosphere). The thiazole ring acts as a radical scavenger, outperforming commercial stabilizers like Irganox 1010 .
Comparison with Structural Analogs
Thiazole vs. Thiadiazole Derivatives
Replacing the thiazole with 1,2,5-thiadiazole (as in PubChem CID 131703917) increases dipole moment from 4.1 D to 5.3 D but reduces antimicrobial potency (MIC₉₀ = 32 μg/mL) . The sulfur lone pairs in thiadiazole create unfavorable steric interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume